physical and chemical properties of (s)-3-Amino-3-(4-nitrophenyl)propanoic acid
physical and chemical properties of (s)-3-Amino-3-(4-nitrophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of (S)-3-Amino-3-(4-nitrophenyl)propanoic acid, a chiral β-amino acid of interest in medicinal chemistry and drug development. This document collates available data on its structure, physicochemical characteristics, synthesis, and spectral properties, presenting it in a clear and accessible format for scientific professionals.
Core Physical and Chemical Properties
(S)-3-Amino-3-(4-nitrophenyl)propanoic acid is a derivative of β-alanine containing a stereocenter at the C3 position and a 4-nitrophenyl substituent. This structure imparts specific chemical and biological properties that make it a valuable building block in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of (S)-3-Amino-3-(4-nitrophenyl)propanoic Acid
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₄ | |
| Molecular Weight | 210.19 g/mol | |
| CAS Number | 102308-62-3 (Racemic) | |
| Appearance | White to off-white solid | |
| Melting Point | Data not available for the (S)-enantiomer. The racemic mixture of a related compound, N-(4-nitrophenyl)-β-alanine, has a melting point of 156-157.5 °C. | |
| Solubility | General solubility for amino acids suggests higher solubility in water and polar protic solvents, and lower solubility in nonpolar organic solvents. Specific quantitative data for this compound is not readily available. | |
| pKa | Data not available. As an amino acid, it will have at least two pKa values corresponding to the carboxylic acid and the amino group. |
Synthesis and Spectroscopic Characterization
The synthesis of enantiomerically pure β-amino acids like (S)-3-Amino-3-(4-nitrophenyl)propanoic acid is a key challenge. Common strategies involve asymmetric synthesis or the resolution of a racemic mixture.
Representative Synthesis Workflow
While a specific detailed protocol for the synthesis of (S)-3-Amino-3-(4-nitrophenyl)propanoic acid is not widely published, a general and logical workflow can be inferred from the synthesis of related β-amino acids. This typically involves the synthesis of the racemic compound followed by chiral resolution.
Caption: Logical workflow for the synthesis and analysis of (S)-3-Amino-3-(4-nitrophenyl)propanoic acid.
Experimental Protocols
General Protocol for Racemic Synthesis (Illustrative):
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To a solution of 4-nitrobenzaldehyde and malonic acid in a suitable solvent (e.g., ethanol), add ammonium acetate.
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Reflux the reaction mixture for several hours.
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Monitor the reaction progress by thin-layer chromatography.
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Upon completion, cool the reaction mixture to allow the product to precipitate.
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Collect the solid by filtration, wash with a cold solvent, and dry to yield racemic 3-Amino-3-(4-nitrophenyl)propanoic acid.
General Protocol for Chiral Resolution (Illustrative):
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Dissolve the racemic β-amino acid in a suitable solvent.
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Add an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid).
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Allow the diastereomeric salts to form and selectively crystallize one diastereomer.
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Separate the crystals by filtration.
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Treat the isolated diastereomeric salt with a base to neutralize the resolving agent and then acidify to precipitate the enantiomerically enriched β-amino acid.
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Determine the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).
Spectroscopic Data
Specific spectroscopic data for (S)-3-Amino-3-(4-nitrophenyl)propanoic acid is not widely published. Below are the expected characteristic signals based on the analysis of similar compounds.
Table 2: Expected Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic protons of the 4-nitrophenyl group appearing as two doublets in the range of δ 7.5-8.5 ppm. - A multiplet for the proton at the C3 chiral center (CH-NH₂). - A multiplet for the two protons at the C2 position (-CH₂-COOH). - Broad signals for the amine (NH₂) and carboxylic acid (COOH) protons, which are exchangeable with D₂O. |
| ¹³C NMR | - A signal for the carbonyl carbon of the carboxylic acid group around 170-180 ppm. - Aromatic carbon signals between 120-150 ppm, with the carbon attached to the nitro group being significantly deshielded. - A signal for the C3 chiral carbon (CH-NH₂) around 50-60 ppm. - A signal for the C2 carbon (-CH₂-COOH) around 35-45 ppm. |
| IR Spectroscopy | - A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹. - N-H stretching vibrations for the primary amine around 3300-3500 cm⁻¹. - A strong C=O stretching band for the carboxylic acid around 1700-1725 cm⁻¹. - Asymmetric and symmetric stretching of the nitro group (NO₂) around 1510-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. |
| Mass Spectrometry | - The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 210 or 211, respectively. - Characteristic fragmentation patterns may include the loss of the carboxylic acid group (-COOH, 45 Da) and the nitro group (-NO₂, 46 Da). |
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature detailing the biological activity or the involvement of (S)-3-Amino-3-(4-nitrophenyl)propanoic acid in any signaling pathways. However, β-amino acids and their derivatives are known to be important building blocks for the synthesis of peptidomimetics and other biologically active molecules. They are often incorporated into peptide sequences to increase metabolic stability and introduce conformational constraints. The nitrophenyl moiety can also be a key pharmacophore or a precursor for an amino group, which can be further functionalized.
Conclusion
(S)-3-Amino-3-(4-nitrophenyl)propanoic acid is a chiral building block with significant potential in synthetic and medicinal chemistry. While there is a lack of comprehensive, publicly available data on its specific physical properties and biological activity, this guide provides a summary of its known characteristics and a framework for its synthesis and analysis based on related compounds. Further research is warranted to fully elucidate the properties and potential applications of this molecule.
